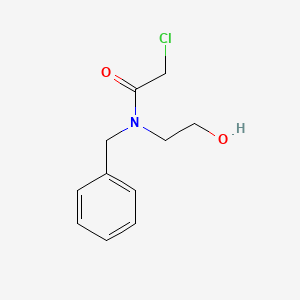

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Description

BenchChem offers high-quality N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWNFAYERZSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395662 | |

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-49-5 | |

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

This technical guide is structured as a high-level monograph for researchers in organic synthesis and medicinal chemistry.[1][2][3][4] It prioritizes mechanistic insight, process control, and safety due to the compound's nature as a reactive electrophile.[1][2][3][4]

CAS: 100129-49-5 | Formula:

Executive Summary & Chemical Architecture

N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a bifunctional synthetic intermediate primarily utilized in the construction of morpholin-3-one scaffolds.[1][2][3][4] Its structure features two distinct reactive centers:[1][2][4]

-

Electrophilic

-Chloroacetamide: Highly reactive toward nucleophiles (via -

Nucleophilic Hydroxyl Group: Provides a handle for intramolecular ring closure or further functionalization (e.g., oxidation to aldehydes).[1][2][3][4]

In drug discovery, this scaffold is a critical precursor for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various heterocyclic libraries.[1][2][3][4]

Physicochemical Profile

| Property | Value / Description |

| Appearance | Viscous oil or low-melting solid (dependent on purity/rotamer ratio) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1][2][3][4] |

| Stability | Metastable. Prone to spontaneous cyclization under basic conditions.[1][2][3][4] Store at < -20°C. |

| Reactivity Class | Alkylating Agent (Primary halide); Hydrogen Bond Donor/Acceptor.[1][2][3][4][5] |

Synthetic Pathways & Critical Control Points

The synthesis of this compound requires precise kinetic control to differentiate between the nucleophilic nitrogen and the nucleophilic oxygen of the starting amino alcohol.[1][2][3][4]

The Protocol: Selective N-Acylation

The standard route involves the acylation of N-benzylethanolamine with chloroacetyl chloride.[1][2][3][4]

Reagents:

-

Substrate: N-Benzylethanolamine (prepared via reductive amination of benzaldehyde).[1][2][3][4]

-

Acylating Agent: Chloroacetyl chloride (1.1 equiv).[1][2][3][4]

-

Base: Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or THF (anhydrous).[1][2][3][4]

Step-by-Step Methodology:

-

Preparation: Dissolve N-benzylethanolamine in anhydrous DCM under

atmosphere. Cool to -10°C to 0°C .[1][2][3][4] -

Addition: Add

(1.2 equiv).[1][2][3][4] Subsequently, add chloroacetyl chloride dropwise over 30 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

-

Quench: Wash with dilute HCl (1M) to remove unreacted amine/base, followed by saturated

. -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Mechanistic Workflow (DOT Visualization)

Figure 1: Kinetic control pathway for selective N-acylation. Low temperature favors the amide product over the ester impurity.[1][2][3][4]

Reactivity Profile & Applications

The primary utility of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide lies in its transformation into heterocycles.[1][2][3][4]

A. Intramolecular Cyclization (Morpholinone Synthesis)

Treatment with a strong base triggers an intramolecular Williamson ether synthesis, yielding 4-benzylmorpholin-3-one .[1][2][3][4]

-

Reagents: Sodium hydride (NaH) in THF or Potassium tert-butoxide (KOtBu) in DMF.[1][2][3][4]

-

Mechanism: Deprotonation of the hydroxyl group creates an alkoxide, which performs an intramolecular 6-exo-tet

attack on the chloromethyl carbon, displacing chloride.[1][3][4] -

Significance: This generates the morpholine core found in antidepressants (e.g., Reboxetine) and NK1 antagonists.[1][2][3][4]

B. Nucleophilic Substitution (Linker Chemistry)

The chlorine atom is a good leaving group.[1][2][3][4] If cyclization is suppressed (no strong base), the chloride can be displaced by external amines or thiols, creating linear "T-shaped" linkers useful in PROTACs or bifunctional ligands.[1][2][3][4]

Reaction Pathway (DOT Visualization)[1][2][3][4]

Figure 2: Divergent reactivity pathways.[1][2][3][4] Base-mediated cyclization is the dominant application.[1][2][3]

Analytical Characterization (Self-Validating Data)

Due to the tertiary amide bond, this molecule exhibits rotamerism in NMR spectra at room temperature.[1][2][3][4] This is a key validation check; seeing "doubled" peaks often indicates a correct synthesis rather than an impurity.[1][2][3][4]

Predicted

- 7.20–7.40 (m, 5H): Aromatic benzyl protons.[1][2][3][4]

-

4.60 & 4.55 (s, 2H): Benzylic

-

4.15 & 4.08 (s, 2H): Chloromethyl

-

3.80 (t, 2H):

-

3.55 (t, 2H):

-

2.50 (br s, 1H): OH (Exchangeable with

Mass Spectrometry (ESI):

Safety & Handling (HSE)

-

Alkylating Hazard: As an

-chloroacetamide, this compound is a potent alkylating agent.[1][2][3] It can alkylate DNA and proteins.[1][2][3][4] -

Vesicant: Likely to cause severe skin and eye irritation/damage.[1][2][3][4]

-

Storage: Store under inert gas (Argon) at -20°C. Moisture can hydrolyze the chloride; base traces can trigger premature cyclization.[1][2][3][4]

References

-

PubChem. N-Benzyl-2-chloroacetamide (Analogous Reactivity Data).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link]

-

Google Patents. Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (Cyclization Context). CN110483436B.[1][2][3][4]

-

MDPI Molbank. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide (Isomer Analysis).[Link][1][2][3][4][6][7][8][9]

Sources

- 1. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide | MDPI [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

Definitive Technical Guide: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Introduction

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) is a bifunctional synthetic intermediate critical in the construction of nitrogen-containing heterocycles, particularly morpholin-3-ones .[1] Its structure combines a reactive

Accurate characterization of this molecule is often complicated by its structural similarity to related analogs (e.g., N-benzyl-2-chloroacetamide).[1] This guide provides a definitive reference for its molecular weight, synthesis, and application in drug development workflows.[2][1]

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6][7]

For precise stoichiometric calculations in synthesis and analytical validation (LC-MS), the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the presence of Chlorine (

Molecular Data Table[1][2]

| Property | Value | Notes |

| IUPAC Name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| CAS Number | 100129-49-5 | Distinct from N-benzyl-2-chloroacetamide (CAS 2564-06-9) |

| Molecular Formula | ||

| Average Molecular Weight | 227.69 g/mol | Used for gravimetric stoichiometry |

| Monoisotopic Mass | 227.071 g/mol | Used for Mass Spectrometry (M+H peak at ~228.[1][3][4]08) |

| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes upon standing |

| Solubility | DCM, Chloroform, Acetonitrile, MeOH | Limited solubility in water and hexanes |

Mass Spectrometry Validation (The "Chlorine Rule")

When analyzing this compound via LC-MS, the chlorine atom imparts a distinct isotopic signature.[2][1]

-

M+ Peak (

): ~227.07 Da[2][1] -

M+2 Peak (

): ~229.07 Da[2][1] -

Ratio: The M : M+2 intensity ratio will be approximately 3:1 , a diagnostic fingerprint for monochlorinated compounds.[2][1]

Synthetic Protocol: N-Acylation of N-Benzylethanolamine[2]

The synthesis involves the selective N-acylation of N-benzylethanolamine using chloroacetyl chloride.[1] This reaction must be controlled to prevent O-acylation (ester formation) or bis-acylation.[1]

Reaction Scheme

[2][1]Detailed Methodology

Reagents:

Step-by-Step Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with N-benzylethanolamine (1.0 eq) and anhydrous DCM (

). Add Triethylamine (1.2 eq) and cool the system to 0°C under an inert atmosphere ( -

Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes. Maintain internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[2][1]

-

Quench & Workup:

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: The crude oil is often sufficiently pure (>90%).[2][1] If necessary, purify via flash column chromatography (Gradient: 0

50% EtOAc in Hexanes).[2][1]

Synthetic Workflow Diagram

Figure 1: Optimized workflow for the selective N-acylation of secondary amines.

Applications: The Morpholinone Pathway[1]

The primary utility of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is its role as a precursor to 4-benzylmorpholin-3-one .[1] This transformation is a classic example of an intramolecular Williamson ether synthesis.[2][1]

Cyclization Mechanism

Upon treatment with a strong base (e.g., NaH, KOtBu, or aqueous NaOH with phase transfer catalyst), the hydroxyl group is deprotonated.[2] The resulting alkoxide attacks the

Why this matters: Morpholin-3-ones are privileged scaffolds in medicinal chemistry, serving as cores for:

Pathway Visualization[1][2]

Figure 2: Mechanistic pathway for the conversion of the linear acetamide to the morpholinone heterocycle.[2]

References

-

Pharmaffiliates. (2023). N-Benzyl-2-chloro-N-(2-hydroxyethyl)-acetamide Product Data. Retrieved from [Link][2][1]

-

PubChem. (2023).[2][1] Compound Summary: N-Benzyl-2-chloroacetamide (Analog Reference).[1][5] Retrieved from [Link][2][1]

Sources

- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - N-benzyl-2-chloro-n-(2-phenylethyl)acetamide (C17H18ClNO) [pubchemlite.lcsb.uni.lu]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" spectroscopic data

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, theoretical spectroscopic profile. By analyzing the spectral data of structurally related analogues and applying established chemical shift and fragmentation theories, this guide serves as an essential reference for researchers, scientists, and drug development professionals. It offers not only predicted data but also the scientific rationale behind these predictions and outlines the standard experimental protocols required for empirical verification. This synthesized approach provides a robust framework for the identification, characterization, and quality control of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Introduction and Structural Analysis

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a tertiary amide with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . Its structure integrates several key functional groups that dictate its spectroscopic behavior: a benzyl group, a 2-hydroxyethyl moiety, and a chloroacetamide core. The accurate structural elucidation of such molecules is paramount in drug discovery and development, relying on a synergistic application of various spectroscopic techniques.

This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Caption: Molecular structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum is based on established additive rules and analysis of similar chemical structures.[1] The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for this type of organic molecule.

Rationale for Predictions:

-

Aromatic Protons (H-g, H-h, H-i): The five protons on the phenyl ring are expected to appear in the typical aromatic region of 7.2-7.4 ppm. Due to free rotation, the ortho (H-g), meta (H-h), and para (H-i) protons may overlap, resulting in a complex multiplet.

-

Benzyl Methylene Protons (H-f): These protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, placing their predicted chemical shift around 4.6 ppm as a singlet.

-

Chloroacetyl Methylene Protons (H-a): The chlorine atom and the adjacent carbonyl group are strongly deshielding, shifting these protons downfield to approximately 4.1 ppm as a singlet.

-

Ethyl Protons (H-c, H-d): The two methylene groups of the hydroxyethyl chain will appear as triplets due to coupling with each other. The group adjacent to the nitrogen (H-c) is predicted around 3.6 ppm, while the group adjacent to the hydroxyl oxygen (H-d) will be slightly further downfield at about 3.8 ppm.

-

Hydroxyl Proton (H-e): The chemical shift of the -OH proton is highly variable and depends on concentration and solvent. It is expected to be a broad singlet, which would disappear upon shaking the sample with D₂O.

Table 1: Predicted ¹H NMR Data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide in CDCl₃

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | Cl-CH ₂-C=O | ~ 4.1 | s (singlet) | 2H |

| c | N-CH ₂-CH₂-OH | ~ 3.6 | t (triplet) | 2H |

| d | N-CH₂-CH ₂-OH | ~ 3.8 | t (triplet) | 2H |

| e | -OH | Variable (e.g., ~2.5-4.0) | br s (broad singlet) | 1H |

| f | Ph-CH ₂-N | ~ 4.6 | s (singlet) | 2H |

| g,h,i | Ar-H | ~ 7.2 - 7.4 | m (multiplet) | 5H |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the functional groups attached to each carbon.[2]

Rationale for Predictions:

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is typically found in the 165-175 ppm range. Due to the electronegative chlorine on the adjacent carbon, a shift towards the lower end of this range, around 168 ppm, is expected.

-

Aromatic Carbons (C-7 to C-11): Aromatic carbons typically resonate between 125-140 ppm.[2] The quaternary carbon (C-7) will be a weak signal around 137 ppm, with the other carbons (C-8, C-9, C-10, C-11) appearing in the 127-129 ppm region.

-

Carbons Adjacent to Nitrogen (C-5, C-3): The benzyl methylene carbon (C-5) and the ethyl carbon (C-3) are directly attached to the nitrogen atom and are expected around 52 ppm and 50 ppm, respectively.

-

Carbon Adjacent to Oxygen (C-4): This carbon in the hydroxyethyl group is deshielded by the hydroxyl group and is predicted to be around 61 ppm.

-

Carbon Adjacent to Chlorine (C-2): The presence of the highly electronegative chlorine atom will shift this carbon significantly downfield to approximately 42 ppm.

Table 2: Predicted ¹³C NMR Data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide in CDCl₃

| Label | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C =O | ~ 168 |

| 2 | Cl-C H₂- | ~ 42 |

| 3 | N-C H₂-CH₂-OH | ~ 50 |

| 4 | N-CH₂-C H₂-OH | ~ 61 |

| 5 | Ph-C H₂-N | ~ 52 |

| 7 | C -ipso (Aromatic) | ~ 137 |

| 8,10 | C -ortho (Aromatic) | ~ 128 |

| 9,11 | C -meta (Aromatic) | ~ 129 |

| 12 | C -para (Aromatic) | ~ 127 |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Rationale for Predictions:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[3]

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches are found just below 3000 cm⁻¹ (2950-2850 cm⁻¹).[3]

-

C=O Stretch (Amide I Band): The carbonyl stretch in tertiary amides is a very strong and characteristic absorption. It is expected in the range of 1680-1630 cm⁻¹.[4][5]

-

C=C Bending (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.

-

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1200-1029 cm⁻¹ range.[6]

-

C-O Stretch: The C-O stretch of the primary alcohol is expected to be a strong peak around 1050 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption in the 800-600 cm⁻¹ region is indicative of the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | ~ 3030 | Variable |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| C=O (Amide) | Stretch | 1680 - 1630 | Strong |

| Aromatic C=C | Bend | 1600 - 1450 | Medium |

| C-N | Stretch | 1200 - 1029 | Medium |

| C-O (Alcohol) | Stretch | ~ 1050 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.[7][8]

Predicted Molecular Ions:

-

[M+H]⁺: 228.08 (corresponding to C₁₁H₁₅ClNO₂⁺)

-

[M+Na]⁺: 250.06 (corresponding to C₁₁H₁₄ClNO₂Na⁺)

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily alpha-cleavage to the nitrogen and benzyl groups.[9][10]

-

Loss of Benzyl Group: A very common fragmentation for N-benzyl compounds is the cleavage of the C-N bond to lose a benzyl radical, leading to the formation of a stable benzyl cation at m/z 91 .[11] This is often the base peak.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethyl carbon can lead to a fragment at m/z 150 .

-

Loss of Chloroacetyl Group: Cleavage of the N-C(O) bond can result in a fragment at m/z 150 .

-

Loss of Hydroxyethyl Group: Cleavage of the N-CH₂CH₂OH bond can lead to a fragment at m/z 182 .

Caption: Predicted ESI-MS fragmentation pathway.

Standardized Experimental Protocols

To obtain empirical data for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[12][13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[14]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. For ¹³C, a proton-decoupled spectrum is standard.

ATR-FTIR Spectroscopy Protocol

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[15]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface. For solids, apply pressure using the built-in clamp to ensure good contact.[16]

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[17]

ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[18]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7]

-

Mass Analysis: Acquire the mass spectrum in full scan mode to identify the molecular ion. Then, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: Analyze the resulting spectra to determine the m/z values of the parent ion and its major fragments.

Integrated Data Analysis for Structural Confirmation

The definitive confirmation of the structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide requires the integration of data from all the discussed techniques. No single method provides a complete picture, but together they offer a self-validating system.

Caption: Workflow for spectroscopic structural confirmation.

-

MS confirms the molecular weight and provides key fragments (like the m/z 91 benzyl cation) that are consistent with the proposed structure.

-

IR confirms the presence of key functional groups: the O-H of the alcohol, the C=O of the tertiary amide, and the aromatic ring.

-

¹³C NMR confirms the number of unique carbon environments and the presence of the carbonyl, aromatic, and various aliphatic carbons.

-

¹H NMR provides the final, detailed picture, showing the number of protons in each environment, their electronic surroundings, and their connectivity through spin-spin coupling (e.g., the triplet-triplet pattern of the ethyl group).

By correlating the information from these four independent analyses, a scientist can unequivocally confirm the identity and purity of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Conclusion

This guide has established a detailed, predicted spectroscopic profile for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. Through a systematic, first-principles approach supported by data from analogous structures, we have outlined the expected signals in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols offer a standardized methodology for the empirical validation of these predictions. This comprehensive guide serves as a valuable resource for any researcher or professional engaged in the synthesis, identification, or analysis of this compound, underscoring the power of a multi-faceted spectroscopic approach in modern chemical science.

References

- Jumde, V. R., & Gholap, A. R. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Dimitrova, I., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Resonance.

- Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Abraham, R. J. (2010). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.

- Szafran, M., & Szmytry, M. (n.d.). Carbonyl - compounds - IR - spectroscopy. Adam Mickiewicz University.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023).

- Organomation. (n.d.).

- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.

- St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.

- Element Lab Solutions. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Specac Ltd. (n.d.).

- Western University. (n.d.). NMR Sample Preparation. Facilities - Department of Chemistry.

- Larsen, R. G., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Gowda, B. T., et al. (2008). Table 3. 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides.

- University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- ChemicalBook. (n.d.). Benzylamine(100-46-9) 13C NMR spectrum.

- eGyanKosh. (n.d.).

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Wang, Z., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 94(1), 399-417.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Gordey, Y. A., et al. (2020). 1 Н and 13 С NMR data for benzyl sulfide, benzyl disulfide, IX, and II.

- Wang, Y., et al. (2024). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds.

- LCGC International. (2020).

- Larsen, R. G., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

- Bruker. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry.

- University of Wisconsin-Platteville. (n.d.).

- University of Tennessee. (n.d.).

- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12.

- Maizels, M. (2020).

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. researchgate.net [researchgate.net]

- 12. ou.edu [ou.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. agilent.com [agilent.com]

- 17. utm.mx [utm.mx]

- 18. researchgate.net [researchgate.net]

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" literature review

Topic: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Content Type: Technical Monograph / Synthesis Guide Audience: Organic Chemists, Process Scientists, Medicinal Chemists

Synthesis, Cyclization, and Application as a Heterocyclic Scaffold

Executive Summary & Chemical Identity

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) is a pivotal bifunctional intermediate in organic synthesis. Structurally, it possesses an electrophilic

This guide details the controlled synthesis of this linear intermediate and its subsequent cyclization, providing researchers with a validated pathway to substituted morpholines.

Physicochemical Profile

| Property | Data |

| CAS Number | 100129-49-5 |

| Molecular Formula | C |

| Molecular Weight | 227.69 g/mol |

| Appearance | Viscous oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |

| Stability | Hydrolytically sensitive; prone to spontaneous cyclization at high pH |

Synthetic Pathway & Mechanism

The synthesis involves a two-stage sequence:

-

N-Acylation: Selective acylation of the secondary amine (N-benzylaminoethanol) with chloroacetyl chloride.

-

Cyclization (Intramolecular Williamson Ether Synthesis): Base-mediated displacement of the chloride by the pendant alkoxide to form the morpholinone ring.

Pathway Visualization

Figure 1: Synthetic logic flow from amino alcohol to morpholinone scaffold.

Experimental Protocols

Step 1: Synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Objective: Isolate the linear amide without premature cyclization. Critical Control: Temperature must be maintained <5°C during addition to prevent O-acylation or bis-acylation.

Reagents:

-

N-Benzylaminoethanol (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with N-benzylaminoethanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Place under inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add chloroacetyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is highly exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (

) should disappear, replaced by the amide ( -

Workup: Quench with cold water (20 mL). Separate the organic layer.[2][3] Wash sequentially with 1N HCl (to remove unreacted amine/TEA), saturated NaHCO

, and brine. -

Isolation: Dry over Na

SO -

Result: The product is typically obtained as a pale yellow oil. Yield: 85-92%.

Step 2: Cyclization to 4-benzylmorpholin-3-one

Objective: Intramolecular ring closure.

Mechanism: The base deprotonates the hydroxyl group, generating an alkoxide which attacks the

Reagents:

-

Linear Amide (from Step 1) (1.0 equiv)

-

Sodium Hydride (NaH) (60% dispersion in oil) (1.2 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Procedure:

-

Activation: Suspend NaH (12 mmol) in anhydrous THF (30 mL) in a dry flask at 0°C.

-

Addition: Dissolve the linear amide (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension. Caution: Hydrogen gas evolution.[4]

-

Cyclization: Stir at 0°C for 30 minutes, then warm to RT. If reaction is sluggish (monitored by TLC), heat to reflux for 2 hours.

-

Quench: Carefully add saturated NH

Cl solution to quench excess hydride. -

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

-

Result: White to off-white solid. Yield: 75-85%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| O-Acylation (Ester formation) | Temperature too high during Step 1 addition. | Ensure T < 0°C; add acid chloride slower. |

| Incomplete Cyclization | Base too weak or wet solvent. | Use NaH or KOtBu; ensure anhydrous THF. |

| Hydrolysis of Chloride | Presence of water in Step 2. | Strictly anhydrous conditions required. |

| Emulsions during Workup | Surfactant nature of the amide. | Use brine and filter through Celite if necessary. |

Safety & Handling

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.

-

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: An alkylating agent. It may act as a skin sensitizer and potential carcinogen. Wear nitrile gloves and avoid inhalation of aerosols.

-

Sodium Hydride: Pyrophoric hazard. Keep away from moisture.

Applications in Drug Discovery

The morpholin-3-one ring generated from this intermediate is a "privileged scaffold" in medicinal chemistry.

-

NK1 Antagonists: The benzyl-morpholinone core mimics the spatial arrangement of peptide bonds in Substance P antagonists.

-

Factor Xa Inhibitors: Substituted morpholinones (analogous to Rivaroxaban) utilize this cyclization chemistry, though often with different N-substituents (e.g., p-aminophenyl).

-

Chiral Resolution: The N-benzyl group can be removed via hydrogenolysis (

, Pd/C) to yield the free morpholin-3-one, which can then be functionalized or resolved using chiral acids.

References

-

Synthesis of Morpholinones via N-Acylation: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Protocols."[1] [1]

-

Cyclization Mechanisms (General Morpholinone Synthesis): ChemicalBook. "N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties and Reactions."

-

Related Patent Literature (Analogous Cyclizations): Google Patents. "Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one (US6177564B1)."

-

Alternative Green Synthesis (Glyoxylic Acid Route): Google Patents. "Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B)."[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

- 3. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

Architectural Precision: A Technical Guide to N-Benzyl Acetamide Derivatives

The following technical guide is structured to provide actionable, high-level insights for researchers engaged in medicinal chemistry and pharmacology.

Executive Summary

The N-benzyl acetamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from voltage-gated sodium channels (VGSCs) to cholinesterases. Best exemplified by the anticonvulsant Lacosamide (Vimpat), this pharmacophore balances lipophilicity (benzyl moiety) with hydrogen-bonding capability (acetamide core), facilitating blood-brain barrier (BBB) penetration and specific receptor interaction.

This guide moves beyond basic definitions to explore the synthetic architecture, structure-activity relationships (SAR), and mechanistic pathways that define this class of therapeutics.

Chemical Architecture & Physiochemical Logic

The core utility of N-benzyl acetamide derivatives lies in their modularity. The scaffold can be dissected into three functional domains:

-

Domain A (Aromatic Head): The benzyl ring.[1][2][3][4][5] It serves as the primary hydrophobic anchor, engaging in

stacking or hydrophobic interactions within the receptor pocket (e.g., the hydrophobic cleft of VGSCs). -

Domain B (Linker/Spacer): The carbon chain connecting the nitrogen to the carbonyl. In bioactive derivatives like functionalized amino acids, this region often contains a chiral center . Maintenance of stereochemistry (typically the R-configuration for anticonvulsants) is critical for potency.

-

Domain C (Acetamide Tail): The acetamido group acts as a hydrogen bond donor/acceptor network, essential for orienting the molecule within the binding site.

Physiochemical Profile (General)[6]

-

LogP: Typically 1.5 – 3.0 (Ideal for CNS penetration).

-

Polar Surface Area (PSA): ~50–70 Ų (High oral bioavailability).

-

Metabolic Stability: The amide bond is relatively stable to plasma hydrolysis, though susceptible to hepatic amidases.

Synthetic Framework: Precision Protocols

For drug development professionals, the challenge is not just forming the amide bond, but doing so without racemizing the alpha-carbon, especially when synthesizing amino acid derivatives (e.g., Lacosamide analogs).

Recommended Protocol: DMTMM-Mediated Coupling

While traditional Schotten-Baumann conditions (Acid Chloride + Amine) are efficient for simple achiral molecules, they pose a risk of racemization for chiral substrates. The use of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is the superior choice for synthesizing complex N-benzyl acetamide derivatives due to its mild conditions and retention of chirality.

Step-by-Step Methodology

Reagents:

-

Carboxylic Acid Precursor (e.g., N-acetyl-D/L-amino acid)

-

Benzylamine derivative (1.0 equiv)

-

DMTMM (1.1 equiv)

-

Solvent: THF or Methanol

-

Temperature: 20–25 °C

Protocol:

-

Activation: Dissolve the N-acetyl amino acid (1.0 mmol) in anhydrous THF (10 mL).

-

Reagent Addition: Add DMTMM (1.1 mmol) directly to the solution. Stir for 10 minutes to form the activated ester intermediate in situ.

-

Coupling: Add the substituted benzylamine (1.0 mmol) dropwise.

-

Reaction: Stir at room temperature for 3–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane 1:1) or LC-MS.

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in EtOAc (30 mL).

-

Wash sequentially with 1N HCl (to remove unreacted amine/DMTMM byproducts), Sat. NaHCO₃, and Brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Et₂O or purify via flash column chromatography.

Synthetic Workflow Diagram

Caption: Figure 1. DMTMM-mediated coupling strategy ensuring retention of stereochemistry at the alpha-carbon.

Pharmacological Mechanics

Neurological Target: Voltage-Gated Sodium Channels (VGSCs)

The primary mechanism for anticonvulsant N-benzyl acetamides (like Lacosamide) differs from traditional sodium channel blockers (e.g., Phenytoin, Carbamazepine).

-

Traditional Blockers: Target the fast inactivation state.

-

N-Benzyl Acetamides: Selectively enhance slow inactivation of VGSCs. This allows the drug to dampen hyper-excitable neurons (seizure focus) without affecting physiological action potentials, resulting in a superior side-effect profile.

Oncology Target: Procaspase-3 Activation

Certain derivatives (e.g., PAC-1 analogs) bypass upstream signaling defects in cancer cells by directly chelating Zinc (Zn²⁺) that inhibits Procaspase-3 . This chelation induces a conformational change, auto-activating the enzyme to Caspase-3 and triggering apoptosis.

Mechanism of Action Diagram

Caption: Figure 2. Selective enhancement of VGSC slow inactivation by N-benzyl acetamide derivatives.

Structure-Activity Relationship (SAR)[4][5]

The SAR of this class is tight and specific. Modifications to the "Tail" (Acetamide) or "Head" (Benzyl) drastically alter potency.

Comparative Activity Data (Anticonvulsant Models)

Data normalized from Maximal Electroshock Seizure (MES) tests in mice (i.p.).

| Compound Derivative | R-Group (C2 Position) | Benzyl Substituent (4') | ED₅₀ (mg/kg) | Interpretation |

| Lacosamide (Ref) | (R)-Methoxymethyl | H | 4.5 | Optimal lipophilicity/polarity balance. |

| Analog A | (S)-Methoxymethyl | H | >100 | Stereospecificity is absolute; (S)-isomer is inactive. |

| Analog B | Methyl (Alanine deriv.) | H | ~30 | Loss of ether oxygen reduces H-bonding potential. |

| Analog C | H (Glycine deriv.) | H | >100 | C2 substituent is critical for hydrophobic pocket fill. |

| Analog D | (R)-Methoxymethyl | F (Fluoro) | 3.0 | Electron-withdrawing group enhances metabolic stability. |

Key SAR Insights

-

Stereochemistry: The (R)-configuration at the C2 position (amino acid alpha-carbon) is non-negotiable for anticonvulsant activity.

-

The 3-Oxy Site: In Lacosamide derivatives, the methoxy group at the C3 position (part of the modified serine side chain) is crucial. Replacing it with bulky groups decreases potency, while small hydrophobic groups (ethoxy, allyl) are tolerated but less potent.

-

Benzyl Substitution: Small electron-withdrawing groups (F, Cl) at the 4'-position of the benzyl ring often improve potency (ED₅₀ < 5 mg/kg) by preventing metabolic oxidation of the aromatic ring.

References

-

Choi, D., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4'-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Link

-

Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acids. Journal of Medicinal Chemistry. Link

-

Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews. Link

-

Kunze, A., et al. (2009). DMTMM-mediated coupling of N-protected amino acids. Tetrahedron Letters. Link

-

Putt, K. S., et al. (2006). Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy. Nature Chemical Biology. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

The Chloroacetamide Moiety: From Synthetic Linchpin to Covalent Warhead

Executive Summary

For decades,

Part 1: Mechanistic Foundations & Reactivity Profile

The utility of the chloroacetamide group stems from the unique electronic environment of the

The Stability-Reactivity Paradox

In drug discovery, a "warhead" must be stable enough to circulate in plasma but reactive enough to bond with a specific residue (usually Cysteine) upon docking.

-

Iodoacetamides: High reactivity, low selectivity (rapidly consumed by glutathione).

-

Acrylamides: Moderate reactivity, requires specific orientation (Michael acceptor).

-

Chloroacetamides: "Goldilocks" reactivity. They are often metabolically stable until positioned in close proximity to a nucleophile within an enzyme pocket, where the local effective concentration drives the reaction.

The Finkelstein Tuning

Synthetic chemists often modulate this reactivity in situ. By adding catalytic iodide (NaI/KI), the chloride is displaced by iodide (Finkelstein reaction). The resulting transient iodoacetamide reacts orders of magnitude faster, allowing for milder reaction conditions when building delicate heterocycles.

Part 2: Synthetic Utility – The "Builder" Role

Chloroacetamides are linchpins in diversity-oriented synthesis, particularly in accessing nitrogen heterocycles.[1]

The Ugi-Deprotect-Cyclize (UDC) Strategy

The Ugi 4-Component Reaction (U-4CR) utilizing chloroacetic acid allows for the rapid assembly of a linear peptide backbone which can be cyclized into complex scaffolds like 2,5-diketopiperazines or lactams .

Mechanism:

-

Condensation: Amine + Aldehyde + Isocyanide + Chloroacetic Acid

Linear -

Activation: The secondary amide nitrogen (or an auxiliary nucleophile) attacks the

-carbon. -

Cyclization: Displacement of chloride forms the ring.

Visualization: Post-Ugi Cyclization Workflow

Caption: The UDC strategy leverages the chloroacetamide motif to convert linear multicomponent adducts into cyclic pharmacophores.

Part 3: Medicinal Chemistry – The "Weapon" Role

The resurgence of covalent drugs has placed chloroacetamides at the forefront of "Targeted Covalent Inhibitors" (TCIs).

Cysteine Targeting

The thiol group of Cysteine (pKa

Comparative Warhead Profiling

Researchers must select the warhead based on the target's turnover rate and the residence time required.

Table 1: Electrophilic Warhead Comparison

| Feature | Chloroacetamide | Acrylamide | Epoxide | Vinyl Sulfone |

| Mechanism | Michael Addition | Ring Opening | Michael Addition | |

| Reactivity | Tunable (Low to High) | Moderate | High (Non-specific) | Moderate |

| Selectivity | High (Proximity driven) | High (Orientation driven) | Low | Moderate |

| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible |

| Key Drug Class | Proteome Probes / TCIs | Kinase Inhibitors (e.g., Ibrutinib) | Antibiotics (Fosfomycin) | Protease Inhibitors |

Visualization: Covalent Inhibition Mechanism

Caption: Kinetic pathway of a chloroacetamide TCI. The initial reversible binding (Ki) positions the warhead for the irreversible step (k_inact).

Part 4: Practical Protocols

Protocol A: General Synthesis of N-Aryl Chloroacetamides

Standard procedure for creating the electrophilic scaffold.

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the aniline/amine (10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL).

-

Base: Add Triethylamine (

, 12 mmol, 1.2 eq) and cool the solution to 0°C in an ice bath. -

Addition: Add Chloroacetyl chloride (11 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (usually Hexane:EtOAc).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol or purify via flash column chromatography.

Protocol B: The Finkelstein-Assisted Cyclization (Post-Ugi)

Used when the chloride is too slow to cyclize.

-

Substrate: Dissolve the linear Ugi adduct (containing the chloroacetamide) in Acetone or DMF.

-

Catalyst: Add Potassium Iodide (KI, 0.5 eq) and a base (e.g.,

, 2.0 eq). -

Heating: Heat to 60°C. The KI converts the chloro-species to the iodo-species transiently, which is then rapidly displaced by the internal nucleophile.

-

Validation: Reaction completion is indicated by the precipitation of KCl (in acetone) and disappearance of the starting material on LC-MS.

Part 5: Safety & Handling

Chloroacetamides are potent alkylating agents and contact sensitizers .

-

Skin Contact: They can cause allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Inhalation: Handle only in a well-ventilated fume hood.

-

Quenching: All glassware and waste containing chloroacetamides should be treated with a dilute solution of sodium thiosulfate or cysteine ethyl ester to quench the electrophile before disposal.

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI (Pharmaceuticals), 2022. URL:[Link][2]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction. Source: RSC Medicinal Chemistry, 2021. URL:[Link]

-

Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds. Source: Frontiers in Chemistry, 2018. URL:[Link]

-

Reactive-cysteine profiling for drug discovery (isoTOP-ABPP). Source: Nature Reviews Drug Discovery / NIH PMC, 2019. URL:[Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Source: Synthetic Communications, 2019. URL:[Link][2]

Sources

The N-Benzyl Motif in Medicinal Chemistry: Pharmacophore, Liability, and Optimization

Executive Summary

The

This technical guide analyzes the

Part 1: The Pharmacophore Perspective

Structural Biology & Binding Modes

The

Key Interaction Types:

-

-

-

Cation-

Interactions: If the nitrogen atom is protonated (physiological pH), the positive charge is stabilized by the quadrupole moment of adjacent aromatic rings (e.g., Trp). -

Hydrophobic Enclosure: The methylene spacer (

) allows the phenyl ring to articulate and fit into deep lipophilic crevices, acting as a flexible "anchor."

Figure 1: Schematic representation of N-benzyl pharmacophore interactions within a receptor active site.[2]

Part 2: Metabolic Liability & Optimization

The CYP450 Challenge: Oxidative -Dealkylation

The primary failure mode for

Mechanism:

The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, not a Single Electron Transfer (SET). The enzyme abstracts a hydrogen atom from the benzylic

Figure 2: The oxidative N-dealkylation pathway mediated by CYP450 enzymes.

Optimization Strategies

To mitigate this metabolic soft spot without sacrificing potency, medicinal chemists employ specific structural modifications.[3][4]

| Strategy | Mechanism of Action | Pros/Cons |

| Deuteration | Kinetic Isotope Effect (KIE): Replacing benzylic H with D increases the bond dissociation energy, slowing the rate-limiting HAT step. | Pro: Minimal structural change; binding affinity usually retained.Con: Cost of goods; regulatory complexity. |

| Fluorination | Electronic Deactivation: Adding F to the phenyl ring (esp. para or meta) withdraws electron density, increasing the oxidation potential of the benzylic C-H bonds. | Pro: Can also improve lipophilicity/metabolic stability elsewhere.Con: May alter |

| Steric Hindrance | Access Blockade: Ortho-substitution (e.g., o-Me, o-Cl) on the phenyl ring twists the conformation, preventing the heme iron from accessing the benzylic hydrogens. | Pro: effective stabilization.Con: High risk of disrupting receptor binding. |

| Elimination of H: Replacing a benzylic H with a methyl group (creating a chiral center). | Pro: Removes one abstractable H; adds steric bulk.Con: Creates a stereocenter (enantiomer separation required). |

Part 3: Synthetic Architecture

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

While catalytic hydrogenation is used for removing benzyl groups, Reductive Amination is the gold standard for installing them in complex molecules.[5][6][7] Sodium Triacetoxyborohydride (

Why this protocol works:

Experimental Workflow

Reagents:

-

Amine substrate (1.0 equiv)

-

Benzaldehyde derivative (1.1–1.2 equiv)

- (1.5 equiv)

-

Acetic Acid (AcOH) (1.0–2.0 equiv, if amine is free base)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried flask under

atmosphere, dissolve the amine (1.0 equiv) in DCE ( -

Activation: Add the benzaldehyde derivative (1.1 equiv).

-

Scientist's Note: If the amine is a salt (e.g.,

salt), add 1.0 equiv of

-

-

Reduction: Add

(1.5 equiv) in a single portion.-

Observation: The reaction may bubble slightly. The suspension will eventually clear or change consistency.[3]

-

-

Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine and the appearance of the product mass (

).-

Critical Check: Ensure the intermediate imine is not persisting. If imine remains, add a small amount of MeOH to solubilize/protonate.

-

-

Workup: Quench by adding saturated aqueous

. Stir for 15 minutes to destroy excess borohydride. Extract with DCM (

Part 4: Case Study - Donepezil (Aricept)

Donepezil is the quintessential example of an

-

Target: AChE possesses a deep active-site gorge.

-

Binding Mode:

-

Bottom of Gorge (CAS): The dimethoxyindanone moiety binds to the Catalytic Anionic Site.

-

Top of Gorge (PAS): The

-benzyl piperidine moiety binds to the Peripheral Anionic Site. The benzyl ring engages in a classic

-

-

Significance: Without the

-benzyl group, the affinity for the PAS is lost, significantly reducing potency and selectivity.

Figure 3: Dual binding mode of Donepezil facilitated by the N-benzyl moiety.

References

-

Proteopedia . (2025). Donepezil Mechanism of Action and Binding Mode. Retrieved from [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (1996).[6] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry. Retrieved from [Link] (Context via )

-

Cerny, M. A., & Hanzlik, R. P. (2006).[9] Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer.[9][10] Journal of the American Chemical Society.[6][9] Retrieved from [Link]

-

Bajda, M., et al. (2013). Structure-based design and synthesis of novel dual-binding acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nedmdg.org [nedmdg.org]

- 4. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. proteopedia.org [proteopedia.org]

- 9. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 10. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Here is a comprehensive Application Note and Protocol for the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide .

Executive Summary & Scope

This document details the optimized experimental procedure for synthesizing N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5). This molecule is a critical intermediate in the synthesis of 4-benzylmorpholin-3-one and other pharmacologically active heterocyclic scaffolds.

The protocol addresses the primary synthetic challenge: Chemoselectivity . The substrate, N-benzylethanolamine, contains both a nucleophilic secondary amine and a primary alcohol. The objective is to exclusively acylate the nitrogen atom while preserving the hydroxyl group and preventing premature cyclization into the morpholinone.

Key Features of this Protocol:

-

Selectivity Control: Uses temperature modulation to favor

-acylation over -

Scalability: Designed for gram-to-multigram scale.

-

Self-Validation: Includes in-process control (IPC) checkpoints using TLC and NMR markers.

Reaction Mechanism & Strategy

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of N-benzylethanolamine attacks the carbonyl carbon of chloroacetyl chloride.

Critical Mechanistic Insight: Although amines are generally more nucleophilic than alcohols, the reaction is exothermic. Uncontrolled heat can lead to two failure modes:

- -acylation: Formation of the ester side-product.

-

Premature Cyclization: The product contains an alkyl chloride and an alcohol. Under basic conditions and heat, the alkoxide can displace the chloride to form 4-benzylmorpholin-3-one.

To mitigate this, we utilize a low-temperature anhydrous protocol with a non-nucleophilic base (Triethylamine) in Dichloromethane (DCM).

Pathway Diagram

Figure 1: Reaction pathway highlighting the target synthesis and potential thermal/base-mediated side reactions.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |

| N-Benzylethanolamine | 151.21 | 1.0 | Substrate | >98% |

| Chloroacetyl Chloride | 112.94 | 1.1 | Acylating Agent | Distilled/Fresh |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (HCl scavenger) | Dry |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent (0.2 M) | Anhydrous |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Nitrogen or Argon).

-

Low-temperature thermometer.

-

Ice/Salt bath (

C to

Experimental Procedure

Step 1: Setup and Dissolution[1]

-

Equip a 250 mL three-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Purge the system with nitrogen for 10 minutes.

-

Charge N-Benzylethanolamine (5.0 g, 33.1 mmol) into the flask.

-

Add anhydrous DCM (100 mL) via syringe. Stir until fully dissolved.

-

Add Triethylamine (4.02 g, 5.5 mL, 39.7 mmol).

-

Cool the mixture to -10°C using an ice/salt bath. Note: Proper cooling is the primary control for chemoselectivity.

Step 2: Acylation

-

Dilute Chloroacetyl chloride (4.11 g, 2.9 mL, 36.4 mmol) in 10 mL of anhydrous DCM in the addition funnel.

-

Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.

-

Critical: Maintain internal temperature below 0°C. Rapid addition causes localized heating, promoting

-acylation.

-

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then slowly warm to room temperature (RT) over 1 hour.

Step 3: Monitoring (IPC)

-

TLC System: 50% Ethyl Acetate / 50% Hexane.

-

Visualization: UV (254 nm) and KMnO4 stain (Amide is not very UV active; Benzyl group is).

-

Criteria: The starting amine (lower Rf, polar) should disappear. The product amide will appear at a higher Rf.

Step 4: Workup & Isolation

-

Quench the reaction by adding water (50 mL) to the stirring mixture.

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 0.5 M HCl (50 mL) .

-

Why: This removes unreacted amine and TEA. The product is a neutral amide and will remain in the DCM.

-

-

Neutralization: Wash with saturated NaHCO3 (50 mL) to remove residual acid.

-

Brine Wash: Wash with saturated NaCl (50 mL).

-

Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

-

Filter and concentrate under reduced pressure (Rotavap) at 35°C.

-

Caution: Do not overheat the water bath (>45°C) during concentration to avoid cyclization to the morpholinone.

-

Step 5: Purification

The crude product is typically a viscous pale-yellow oil.

-

Purity Check: If purity is >95% by NMR, no further purification is needed.

-

Flash Chromatography: If required, purify on silica gel eluting with a gradient of 20%

50% EtOAc in Hexanes.

Quality Control & Data Validation

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkening indicates decomposition. |

| 1H NMR (CDCl3) | Diagnostic benzylic singlet. | |

| 1H NMR (CDCl3) | Diagnostic chloroacetyl singlet. | |

| 1H NMR (CDCl3) | Ethylene backbone protons. | |

| Rotamers | Visible in NMR | Due to restricted rotation of the C-N amide bond, signals may appear as split peaks (approx 2:1 ratio). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product contains ester (O-acylation) | Reaction temp too high. | Ensure addition is at -10°C; add reagent slower. |

| Product cyclized to Morpholinone | Basic workup too harsh or heating. | Keep rotavap bath <40°C; avoid strong base washes. |

| Low Yield | Hydrolysis of acid chloride. | Ensure DCM and glassware are strictly anhydrous. |

References

-

Preparation of 4-benzyl-2-hydroxy-morpholine-3-one. Google Patents, CN110483436B. Link

-

Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv, 2021. Link

-

Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. Google Patents, DE10342570A1. Link

-

General methods for N-acylation with Chloroacetyl Chloride. BenchChem Application Notes. Link

-

Product Specification: N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. BLD Pharm Catalog. Link

"N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide" as a synthetic intermediate

Intermediate Profile & Synthetic Protocols for Morpholin-3-one Scaffolds

Abstract & Core Utility

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (CAS: 100129-49-5) serves as a critical bifunctional "linchpin" intermediate in heterocyclic synthesis. Possessing both an electrophilic

This scaffold is ubiquitous in drug discovery, serving as a core pharmacophore in neurokinin-1 (NK1) antagonists, factor Xa inhibitors, and as a protected form of morpholine. This guide details the controlled synthesis of this intermediate and its subsequent cyclization, emphasizing the suppression of intermolecular polymerization—the primary failure mode in this chemistry.

Chemical Profile & Stability[1]

| Parameter | Specification |

| IUPAC Name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |

| CAS Number | 100129-49-5 |

| Molecular Formula | |

| Molecular Weight | 227.69 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Reactivity Class | Alkylating Agent / Electrophile |

| Storage | 2-8°C, under Argon/Nitrogen. Moisture sensitive (hydrolysis of alkyl chloride). |

Safety Warning: This compound is a potent alkylating agent. It can cause severe skin and eye irritation and is a potential skin sensitizer. All manipulations must occur in a fume hood using nitrile gloves and eye protection.

Synthetic Pathway & Mechanism

The synthesis relies on the chemoselective N-acylation of N-benzylethanolamine, followed by a base-mediated intramolecular Williamson ether synthesis.

Reaction Logic Diagram

Figure 1: Synthetic flow from precursor to morpholinone scaffold. Note the bifurcation at the intermediate stage where concentration control dictates the ratio of cyclization vs. polymerization.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Selective N-acylation without O-acylation. Scale: 10.0 g (N-benzylethanolamine basis)

Reagents:

-

N-Benzylethanolamine (1.0 equiv, 66.1 mmol)

-

Chloroacetyl chloride (1.1 equiv, 72.7 mmol)

-

Triethylamine (1.2 equiv, 79.3 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL/g substrate)

Step-by-Step Procedure:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with N-benzylethanolamine (10.0 g) and anhydrous DCM (100 mL). Add Triethylamine (11.0 mL).

-

Cooling: Cool the solution to -10°C using an acetone/ice bath. Critical: Low temperature prevents O-acylation of the alcohol.

-

Addition: Add Chloroacetyl chloride (5.8 mL) dropwise via an addition funnel over 30 minutes. Maintain internal temperature below 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot should disappear.

-

Workup:

-

Result: The intermediate is obtained as a pale yellow oil. Yield is typically 85-95%. It can be used directly in Protocol B without chromatography if purity >90%.

Protocol B: Cyclization to 4-Benzylmorpholin-3-one

Objective: Intramolecular ring closure (Williamson Ether Synthesis). Critical Parameter: Dilution . High concentration favors intermolecular reaction (dimerization/polymerization).

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

THF (Anhydrous), High Dilution (20-30 mL/g substrate)

Step-by-Step Procedure:

-

Base Suspension: In a clean, dry flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0°C.[1][4]

-

Addition: Dissolve the Intermediate in THF. Add this solution slowly (dropwise) to the NaH suspension over 1 hour.

-

Why? Slow addition keeps the instantaneous concentration of the alkoxide low, statistically favoring the reaction of the alkoxide with its own tail (intramolecular) rather than a neighbor (intermolecular).

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4-12 hours.

-

Quench: Carefully add saturated

solution to quench excess hydride. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1][3][5]

-

Purification: Concentrate and purify via silica gel chromatography (Gradient: 20% -> 50% EtOAc/Hexane).

-

Product: 4-benzylmorpholin-3-one is typically a white solid or clear oil.

Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Low Yield (Polymer formation) | Concentration too high during cyclization. | Increase solvent volume in Protocol B. Use "Inverse Addition" (add substrate to base). |

| O-Acylated Impurity | Temperature too high during Protocol A. | Ensure addition of acid chloride is at -10°C. |

| Hydrolysis (Product is alcohol) | Wet solvents or poor storage. | Use anhydrous solvents. Store intermediate under Argon. |

| Incomplete Cyclization | Base quality poor (NaH degraded). | Use fresh NaH or switch to KOtBu in THF. |

Decision Tree for Process Optimization

Figure 2: Troubleshooting logic for the cyclization step.

Applications in Drug Discovery

The resulting 4-benzylmorpholin-3-one is a versatile scaffold:

-

Reduction: Treatment with

yields 4-benzylmorpholine , a standard building block. - -Functionalization: The position adjacent to the carbonyl (C2) can be alkylated using LDA/Alkyl Halides to introduce chirality or side chains (e.g., in the synthesis of Aprepitant analogs).

-

De-protection: Hydrogenolysis (

) removes the benzyl group, yielding the free lactam morpholin-3-one .

References

-

Organic Syntheses. (1977). Alkylation of Amides and Lactams: Synthesis of N-Alkylindoles. Org. Synth. 57, 47. (Methodology reference for NaH alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. (Structural analog data). Retrieved from [Link]

-

Google Patents. (2019). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.[8] (Describes the cyclization of N-benzylethanolamine derivatives). Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-Benzyl-2-(2,4-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

Application Note: IR Spectroscopy of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Executive Summary

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a critical bifunctional intermediate, primarily utilized in the synthesis of morpholine derivatives (e.g., N-benzylmorpholin-3-one) via intramolecular cyclization.[1] Its structure contains three distinct spectroscopic "handles": a tertiary amide, a primary alcohol, and an alkyl chloride.[1]

This Application Note provides a definitive protocol for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on distinguishing the unique inductive effects of the

Structural Analysis & Theoretical Assignments

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational modes.[1] The interplay between the electron-withdrawing chlorine atom and the amide carbonyl is the diagnostic fingerprint of this molecule.

Molecular Connectivity Diagram

The following diagram maps the chemical structure to specific IR vibrational modes.

Figure 1: Functional group mapping to expected IR frequencies.[1] Note the inductive influence of the Chloro group on the Amide frequency.

Expected Spectral Profile

The following table summarizes the diagnostic bands. Note that exact values may shift slightly depending on sample state (neat oil vs. solution) and hydrogen bonding concentration.[1]

| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Note |

| Hydroxyl (-OH) | O-H Stretch | 3200 – 3450 | Strong, Broad | Diagnostic for uncyclized intermediate.[1] Disappears upon morpholine ring formation.[1] |

| Aromatic Ring | C-H Stretch ( | 3030 – 3080 | Weak | Shoulders above the aliphatic C-H region.[1] |

| Alkyl Chain | C-H Stretch ( | 2850 – 2960 | Medium | Mixed bands from ethyl and benzyl linkers.[1] |

| Amide I | C=O Stretch | 1660 – 1680 | Very Strong | Critical: Higher frequency than typical tertiary amides (~1650) due to |

| Aromatic Ring | C=C Ring Stretch | 1600 & 1495 | Medium | The "1500 doublet" typical of mono-substituted benzene.[1] |

| Methylene | CH2 Bend (Scissoring) | 1450 | Medium | Overlap of benzyl and ethyl CH2.[1] |

| C-N Stretch | C-N Stretch | 1200 – 1250 | Medium | Amide III region; complex coupled mode.[1] |

| Alkyl Chloride | C-Cl Stretch | 700 – 780 | Medium/Strong | Fingerprint region.[1] Often obscured but vital for confirming the chloroacetyl moiety.[1] |

| Aromatic OOP | Out-of-Plane Bend | 690 & 740 | Strong | Characteristic "5 adjacent H" pattern for mono-substituted benzene.[1] |

Experimental Protocol: ATR-FTIR Analysis

Objective: To verify the identity and purity of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Sample Preparation

This molecule is typically a viscous oil or low-melting solid.[1] ATR is the preferred method over KBr pellets due to the hygroscopic nature of the hydroxyethyl group.

-

System Clean: Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains from previous samples.[1]

-

Background Scan: Collect a background spectrum (air) using the parameters below.[1]

-

Sample Loading:

-

Contact: Lower the pressure arm until the force gauge indicates optimal contact.[1] (Poor contact results in weak C-H bands >3000 cm⁻¹).[1]

Acquisition Parameters[1]

-

Spectral Range: 4000 – 600

[1] -

Resolution: 4

-

Scans: 32 (Routine) or 64 (High Precision)

-

Apodization: Boxcar or Happ-Genzel

-

Atmospheric Correction: On (to remove CO2/H2O vapor interference).

Data Processing Workflow

The following logic gate ensures consistent Quality Control (QC) decisions.

Figure 2: QC Decision Logic for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide.

Discussion: Reaction Monitoring & Troubleshooting

The -Chloro Effect (Amide I Shift)

A standard tertiary amide (e.g., N,N-diethylacetamide) typically absorbs near 1650 cm⁻¹.[1] In this molecule, the chlorine atom on the

-

Result: The C=O bond acquires more double-bond character (stiffer spring), shifting the absorption to a higher frequency (1660–1680 cm⁻¹ ).

-

QC Relevance: If the peak appears at 1640–1650 cm⁻¹, suspect hydrolysis of the C-Cl bond or the presence of unreacted amine precursors.

Monitoring Cyclization (Morpholinone Formation)

This molecule is a precursor to N-benzylmorpholin-3-one.[1] IR is an excellent tool to monitor this reaction (often base-catalyzed).[1]

| Feature | Precursor (Starting Material) | Product (Morpholinone) |

| OH Stretch | Present (Strong, Broad) | Absent (Disappears) |

| C-Cl Stretch | Present (~750 cm⁻¹) | Absent (Disappears) |

| C-O-C (Ether) | Absent | Appears (~1100 cm⁻¹) |

| Amide I | ~1670 cm⁻¹ ( | ~1650 cm⁻¹ (Standard lactam) |

Causality: The disappearance of the O-H band is the primary indicator of reaction completion. The shift in the Amide I band occurs because the electron-withdrawing Chlorine is replaced by an Oxygen (ether linkage), altering the electronic environment of the carbonyl.

Common Impurities[1]

-

Water: Broad band at 3400 cm⁻¹ can be confused with the -OH group.[1] Validation: Check for the H-O-H bending mode at 1640 cm⁻¹.[1] If the 1640 band is strong and sharp, the sample is wet.[1]

-

Benzylamine (Starting Material): Look for N-H doublet at 3300-3400 cm⁻¹ (sharper than O-H) and N-H bend (scissoring) at 1600 cm⁻¹.[1]

References

-